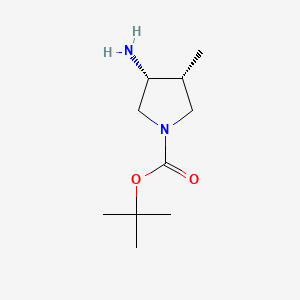

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate

Descripción

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is a chiral pyrrolidine derivative widely utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure features a tert-butoxycarbonyl (Boc)-protected amine group at position 3, a methyl substituent at position 4, and a rigid (3R,4R) stereochemistry. Key properties include:

Propiedades

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-12(6-8(7)11)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUBXUUPBIKNFEA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H]1N)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Asymmetric Synthesis and Chiral Pool Approaches

The stereochemically pure (3R,4R) configuration is typically achieved by either:

Chiral pool synthesis : Starting from enantiomerically pure amino acids or pyrrolidine derivatives (e.g., L-proline derivatives) to retain stereochemistry during ring formation.

Catalytic asymmetric synthesis : Using chiral catalysts (e.g., rhodium or palladium complexes) to induce stereoselective transformations such as hydrogenation or cyclization.

These approaches ensure high enantiomeric excess and yield of the desired stereoisomer.

Protection of the Amino Group

The amino group is protected as a tert-butyl carbamate (Boc) to prevent undesired side reactions during multi-step synthesis. Protection is commonly achieved by reacting the free amine with tert-butoxycarbonyl chloride (Boc₂O) in the presence of a base such as triethylamine or DMAP (4-dimethylaminopyridine) in solvents like dichloromethane (DCM).

Formation of the Pyrrolidine Ring

The pyrrolidine ring can be constructed via cyclization reactions involving halo- or hydroxy-substituted precursors. For example, chlorination of a hydroxy-pyrrolidine derivative using agents such as thionyl chloride or methanesulfonyl chloride followed by nucleophilic substitution can generate the desired ring system with the appropriate substituents.

Debenzylation and Deprotection Steps

In some synthetic routes, benzyl protecting groups are used temporarily and removed via debenzylation using hydrogenation or other suitable agents to yield the free amine before Boc protection.

Representative Synthetic Route (Based on Patent WO2014195978A2)

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| a) Protection | React (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with a suitable protecting agent | Boc₂O, base, solvent (e.g., DCM) | Protected intermediate (general formula-11) |

| b) Debenzylation | Remove benzyl group | Hydrogenation or chemical debenzylation agent, solvent | Free amine intermediate (general formula-12) |

| c) Coupling | React with 2-cyanoacetyl derivative in presence of base | Base (e.g., triethylamine), solvent | Coupled product (general formula-13) |

| d) Deprotection | Remove protecting groups | Acidic or basic deprotection conditions | Target compound or immediate precursor |

This sequence highlights the importance of protection/deprotection steps and stereochemical control in the synthesis of the target compound.

Alternative Preparation Details and Reaction Conditions

Chlorination of Hydroxy Precursors : Conversion of hydroxy-pyrrolidine derivatives to chlorides using reagents such as thionyl chloride, phosphorus trichloride, or methanesulfonyl chloride in the presence of organic or inorganic bases and solvents like ethers or hydrocarbons.

Base Selection : Both organic (e.g., triethylamine) and inorganic bases (e.g., potassium carbonate) are employed depending on the reaction step to facilitate substitution or coupling reactions.

Solvent Systems : Polar aprotic solvents such as dimethylformamide (DMF), dichloromethane (DCM), or tetrahydrofuran (THF) are commonly used to optimize yields and stereochemical outcomes.

Data Table Summarizing Key Synthetic Steps and Yields

Research Findings and Notes

The use of tert-butyl carbamate (Boc) as a protecting group is favored due to its stability under basic conditions and facile removal under mild acidic conditions, which preserves sensitive stereochemistry.

Stereochemical integrity is confirmed by advanced NMR techniques, including residual dipolar couplings (RDCs), ensuring that the (3R,4R) configuration is retained throughout the synthesis.

The synthetic intermediates and final product are characterized by standard analytical methods such as NMR, mass spectrometry, and chiral HPLC to verify purity and stereochemistry.

The compound serves as a valuable intermediate in the synthesis of bioactive molecules, including pharmaceuticals targeting protease inhibition and other therapeutic areas.

Análisis De Reacciones Químicas

Types of Reactions

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or oximes.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation can yield imines or oximes, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antihypertensive Agents

One of the primary applications of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is in the synthesis of antihypertensive agents. Research has demonstrated that derivatives of this compound exhibit potent activity against hypertension due to their ability to modulate the renin-angiotensin system, which plays a critical role in blood pressure regulation.

Neuroprotective Properties

Studies have indicated that this compound can enhance neuroprotection in models of neurodegenerative diseases. Its structural similarity to neurotransmitters allows it to interact with various receptors in the nervous system, potentially leading to therapeutic strategies for conditions such as Alzheimer's disease.

Case Study 1: Synthesis of Antihypertensive Agents

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives from this compound. These derivatives were tested for their efficacy in lowering blood pressure in animal models. The results showed a significant reduction in systolic blood pressure, indicating the potential for clinical application.

Case Study 2: Neuroprotective Effects

A recent investigation published in Neuroscience Letters explored the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with this compound resulted in reduced cell death and improved cell viability, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with target molecules, while the pyrrolidine ring can provide structural stability and enhance binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various physiological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, stereochemistry, or functional groups (Table 1).

Table 1: Key Structural and Physicochemical Comparisons

Key Research Findings

Hydroxyl vs. Amino Substituents

- The hydroxyl analog (CAS 635319-09-4) exhibits higher solubility in polar solvents (e.g., water, methanol) due to hydrogen bonding but reduced nucleophilicity compared to the amino group in the target compound. This makes it less reactive in amide coupling reactions .

- Pharmacological Impact: Hydroxyl-containing derivatives are often used in glycosidase inhibitors, while amino-substituted analogs are preferred for kinase inhibitor scaffolds .

Fluorinated Derivatives

- The trifluoromethyl derivative (CAS 1052713-78-6) demonstrates enhanced metabolic stability and membrane permeability due to fluorine’s electronegativity and lipophilicity. It is a key intermediate in antiviral drug candidates .

Heterocyclic Modifications

- The isothiazole-containing analog (CAS 1463486-06-7) shows promise in targeting bacterial enzymes, leveraging the heterocycle’s ability to mimic natural substrates .

Stereochemical Effects

- The (3S,4S) stereoisomer (CAS 1932780-66-9) displays divergent binding in enantioselective catalysis. For example, it exhibits lower enantiomeric excess (ee) in certain asymmetric hydrogenations compared to the (3R,4R) form .

Actividad Biológica

(3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate is a chiral compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 1152110-80-9

- Molecular Formula : C10H20N2O2

- Molecular Weight : 200.28 g/mol

The biological activity of this compound is primarily attributed to its structural features:

- Amino Group : Facilitates hydrogen bonding and electrostatic interactions with various biological targets.

- Pyrrolidine Ring : Provides structural stability and enhances binding affinity to receptors and enzymes.

These properties enable the compound to modulate various physiological processes, including enzyme activity and receptor signaling pathways.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways. The compound's ability to interact with active sites of enzymes suggests potential applications in drug design targeting metabolic disorders.

2. Antimicrobial Properties

Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic functions.

3. Neuroprotective Effects

There is emerging evidence that this compound may possess neuroprotective properties. Its interaction with neurotransmitter receptors could provide protective effects against neurodegenerative conditions.

Table 1: Summary of Biological Activities

Research Insights

A study focusing on the synthesis and biological evaluation of related compounds highlighted the significance of structural modifications on biological activity. The research emphasized that subtle changes in the pyrrolidine structure could lead to enhanced potency against specific targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (3R,4R)-tert-butyl 3-amino-4-methylpyrrolidine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer: The synthesis typically involves chiral starting materials, such as enantiopure pyrrolidine derivatives, and employs cyclization or substitution reactions. For example, tert-butyl protection is introduced using tert-butoxycarbonyl (Boc) groups under basic conditions (e.g., triethylamine) to stabilize the amino functionality . Reaction conditions like solvent choice (THF, dichloromethane) and temperature (0°C to room temperature) are critical for minimizing racemization and side products. Purification via column chromatography or recrystallization ensures high enantiomeric excess (>98%) .

Q. How is the stereochemistry of the compound confirmed using analytical techniques?

- Methodological Answer: Stereochemical confirmation relies on a combination of , , and chiral HPLC. Nuclear Overhauser Effect (NOE) experiments in NMR can differentiate between cis/trans isomers by analyzing spatial proximities of protons. Optical rotation measurements and X-ray crystallography (if single crystals are obtainable) provide definitive stereochemical assignments .

Q. What functional groups in the compound are most reactive, and how are they exploited in derivatization?

- Methodological Answer: The amino group (-NH) and tert-butyl carbamate (Boc) are primary reactive sites. The Boc group can be selectively deprotected under acidic conditions (e.g., HCl/dioxane) to expose the amine for subsequent alkylation or acylation. The pyrrolidine ring’s methyl group influences steric hindrance, affecting regioselectivity in cross-coupling reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Contradictions between coupling constants and expected stereochemistry can arise from dynamic effects (e.g., ring puckering). Computational modeling (DFT calculations) and variable-temperature NMR help distinguish conformational flexibility from structural misassignment. Mass spectrometry (HRMS) validates molecular formulas, while IR spectroscopy confirms functional group integrity .

Q. How does stereochemistry at C3 and C4 influence biological target interactions?

- Methodological Answer: Enantiomers of the compound exhibit divergent binding affinities to enzymes like kinases or GPCRs. Molecular docking simulations reveal that the (3R,4R) configuration optimizes hydrogen bonding with catalytic residues (e.g., aspartate in proteases). Pharmacological assays comparing diastereomers demonstrate >10-fold differences in IC values, highlighting the necessity of stereochemical precision .

Q. What are the challenges in optimizing cross-coupling reactions involving this compound?

- Methodological Answer: The Boc-protected amine and methyl substituent introduce steric constraints, limiting catalyst accessibility. Palladium-based catalysts (e.g., Pd(PPh)) with bulky ligands (XPhos) improve efficiency in Suzuki-Miyaura couplings. Solvent screening (dioxane vs. toluene) and microwave-assisted heating reduce reaction times from 24h to 2h while maintaining >90% yield .

Q. How does the compound serve as a chiral auxiliary in asymmetric synthesis?

- Methodological Answer: The rigid pyrrolidine scaffold directs asymmetric induction in aldol or Mannich reactions. For example, the amino group coordinates with Lewis acids (e.g., Ti(OiPr)), enabling enantioselective formation of β-lactams. Removal of the Boc group post-reaction regenerates the amine for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.